7-(2-hydroxypropyl)-3-methyl-8-((E)-2-((E)-4-phenylbut-3-en-2-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-hydroxypropyl)-3-methyl-8-((E)-2-((E)-4-phenylbut-3-en-2-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H22N6O3 and its molecular weight is 382.424. The purity is usually 95%.
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Scientific Research Applications
Novel Derivatives and Synthesis Techniques
Researchers have focused on synthesizing novel derivatives of purine, exploring their potential in therapeutic applications. For instance, a study on the synthesis of new functional derivatives of 7-arylalkyl-8-hydrazine theophyllines highlighted the synthetic potential of these compounds. These derivatives are explored for their potential in treating various conditions, showcasing the versatility of purine derivatives in drug development (Korobko, 2016).
Structural and Photophysical Studies
Investigations into the structural and photophysical properties of purine derivatives have been conducted to understand their behavior and potential applications better. For example, a study on the spectral and photophysical properties of some imidazo[1,2-a]purine derivatives related to acyclovir provided insights into their ground and excited state behaviors, which are crucial for designing effective therapeutic agents (Wenska et al., 2004).
Biological Activities and Potential Therapeutic Uses
The biological activities of purine derivatives, including their anticancer, anti-HIV, and antimicrobial effects, have been a significant area of research. For instance, a study on novel substituted purine derivatives as potential anticancer, anti-HIV-1, and antimicrobial agents revealed that some compounds exhibited promising activities against specific cancer cell lines and HIV-1, showcasing the therapeutic potential of purine derivatives in treating various diseases (Rida et al., 2007).
Properties
IUPAC Name |
7-(2-hydroxypropyl)-3-methyl-8-[(2E)-2-[(E)-4-phenylbut-3-en-2-ylidene]hydrazinyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-12(9-10-14-7-5-4-6-8-14)22-23-18-20-16-15(25(18)11-13(2)26)17(27)21-19(28)24(16)3/h4-10,13,26H,11H2,1-3H3,(H,20,23)(H,21,27,28)/b10-9+,22-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGYTSDNYZSZJE-HZJOSGLMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1NN=C(C)C=CC3=CC=CC=C3)N(C(=O)NC2=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C2=C(N=C1N/N=C(\C)/C=C/C3=CC=CC=C3)N(C(=O)NC2=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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